molecular formula C10H8ClNO B2497917 7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1403564-65-7

7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B2497917
CAS No.: 1403564-65-7
M. Wt: 193.63
InChI Key: FRCZUQVFAWMDIC-UHFFFAOYSA-N
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Description

7’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one is a synthetic organic compound characterized by a spirocyclic structure, where a cyclopropane ring is fused to an indoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts as a safer alternative to diazo compounds. This method is transition metal-free and achieves high yields . The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like N-methyl-2-pyrrolidone (NMP).

Industrial Production Methods

While specific industrial production methods for 7’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher efficiency and yield, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, photochemical reactions can yield various ring-opened products, while substitution reactions result in derivatives with different substituents replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 7’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, leading to various biological effects. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and specific reactivity patterns, making it a valuable compound for various applications .

Properties

IUPAC Name

7-chlorospiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-7-3-1-2-6-8(7)12-9(13)10(6)4-5-10/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCZUQVFAWMDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C(=CC=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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